molecular formula C21H20N2O5S2 B381499 1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE

1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE

Cat. No.: B381499
M. Wt: 444.5g/mol
InChI Key: PCZLXFQYPGBBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalate typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride.

    Coupling with Isophthalate: The acetylated benzothiazole is coupled with diethyl isophthalate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkoxides or amines can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding esters or amides.

Scientific Research Applications

1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalate involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.

    Isophthalate Derivatives: Compounds like dimethyl isophthalate and diethyl isophthalate.

Uniqueness

1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its combined benzothiazole and isophthalate moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O5S2

Molecular Weight

444.5g/mol

IUPAC Name

diethyl 5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H20N2O5S2/c1-3-27-19(25)13-9-14(20(26)28-4-2)11-15(10-13)22-18(24)12-29-21-23-16-7-5-6-8-17(16)30-21/h5-11H,3-4,12H2,1-2H3,(H,22,24)

InChI Key

PCZLXFQYPGBBDI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)OCC

Origin of Product

United States

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